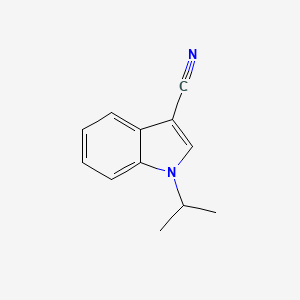

1-Isopropyl-1H-indole-3-carbonitrile

CAS No.:

Cat. No.: VC15985134

Molecular Formula: C12H12N2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2 |

|---|---|

| Molecular Weight | 184.24 g/mol |

| IUPAC Name | 1-propan-2-ylindole-3-carbonitrile |

| Standard InChI | InChI=1S/C12H12N2/c1-9(2)14-8-10(7-13)11-5-3-4-6-12(11)14/h3-6,8-9H,1-2H3 |

| Standard InChI Key | DIANQUVNTSJNPS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C=C(C2=CC=CC=C21)C#N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The indole core of 1-isopropyl-1H-indole-3-carbonitrile consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The isopropyl group (-CH(CH₃)₂) at the 1-position introduces steric bulk, while the electron-withdrawing cyano group (-CN) at the 3-position influences the compound’s electronic distribution . This configuration directs electrophilic substitution reactions to specific positions on the aromatic ring, such as the 5- and 6-positions, due to the deactivating effect of the cyano group .

Physicochemical Characteristics

While experimental data on melting and boiling points remain limited, the compound’s solubility can be inferred from synthesis protocols. It is typically soluble in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, which are commonly used in its synthesis . The logP value, estimated computationally, suggests moderate hydrophobicity, aligning with its applicability in organic reactions requiring phase-transfer conditions.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol |

| Solubility | DMF, Acetonitrile |

| Reactivity | Electrophilic substitution |

Synthesis Methods

Palladium-Catalyzed Cyanation

A prominent synthesis route involves palladium-catalyzed direct C3-cyanation of indole derivatives. Liu et al. demonstrated that acetonitrile can serve as a cyanide source in the presence of PdCl₂ and Cu(OAc)₂ under oxidative conditions . For 1-isopropyl-1H-indole-3-carbonitrile, the reaction proceeds via:

-

N-Isopropylation: Introducing the isopropyl group to the indole nitrogen using isopropyl halides or alcohols.

-

C3-Cyanation: Palladium-mediated coupling of the indole with acetonitrile-derived cyanide at 135°C under oxygen atmosphere .

This method achieves moderate to high yields (70–88%) and avoids toxic cyanide reagents, enhancing its practicality for large-scale production .

Alternative Approaches

Copper-catalyzed cyanation and nucleophilic substitution reactions have also been explored. For instance, CuI and Cs₂CO₃ in DMF at 120°C facilitate cyanation, though yields are slightly lower compared to palladium systems . These methods highlight the compound’s versatility as a synthetic intermediate.

Applications in Organic Synthesis

Pharmaceutical Intermediates

1-Isopropyl-1H-indole-3-carbonitrile is a precursor to bioactive molecules. Indole derivatives exhibit antimicrobial, antiviral, and anticancer activities, with the cyano group enabling further functionalization via hydrolysis to carboxylic acids or reduction to amines . For example, analogs such as 5-fluoro-1-isopropyl-1H-indole-3-carbonitrile have been synthesized for evaluating tyrosine kinase inhibition .

Materials Science

The compound’s aromaticity and electron-deficient cyano group make it suitable for designing organic semiconductors and ligands for metal-organic frameworks (MOFs). Its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura couplings, facilitates the construction of π-conjugated systems.

Biological Activity and Research Gaps

While direct studies on 1-isopropyl-1H-indole-3-carbonitrile are scarce, structurally related indoles demonstrate notable bioactivity. For instance, 2-(1H-Indol-3-yl)quinazolinones derived from similar intermediates show antifungal and antibacterial properties . The isopropyl group may enhance membrane permeability, while the cyano group could modulate target binding affinity . Further research is needed to elucidate its specific pharmacological potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume